N-(2-methoxy-5-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxy-methylphenyl group and a phenylimidazo-thiazolyl group
Preparation Methods
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thioamide under acidic conditions.
Introduction of the phenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the phenyl group into the imidazole ring.
Attachment of the methoxy-methylphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy-methylphenyl group is introduced using a suitable leaving group.
Final coupling: The final step involves coupling the imidazole-thiazole moiety with the methoxy-methylphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, and interference with metabolic processes.
Comparison with Similar Compounds
N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and may have similar biological activities.
Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse biological activities.
Phenylimidazole derivatives: These compounds have a phenyl group attached to the imidazole ring and may exhibit similar chemical reactivity and biological properties.
The uniqueness of N-(2-METHOXY-5-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14-8-9-19(26-2)17(10-14)22-20(25)11-16-13-27-21-23-18(12-24(16)21)15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
InChI Key |
NOPBRNGUUQFRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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